molecular formula C8H8Cl2S B7994697 3,5-Dichlorophenyl ethyl sulfide

3,5-Dichlorophenyl ethyl sulfide

Cat. No.: B7994697
M. Wt: 207.12 g/mol
InChI Key: BKIFTVBHSIDEFO-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl ethyl sulfide is an organosulfur compound with the molecular formula C 8 H 8 Cl 2 S and a molecular weight of 207.12 g/mol . It is identified by the CAS Registry Number 109418-89-5 . This compound is part of a class of dichlorophenyl sulfides, which are of significant interest in specialized materials research and organic synthesis . The specific research applications and mechanistic actions of this compound are an area for further investigation by the scientific community. Researchers are exploring the utility of such compounds as building blocks for more complex molecular architectures. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-ethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2S/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIFTVBHSIDEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorophenyl Ethyl Sulfide

Established Synthetic Routes for 3,5-Dichlorophenyl Ethyl Sulfide (B99878) and Analogues

The construction of the carbon-sulfur bond in aryl sulfides can be achieved through several synthetic strategies. These methods typically involve the reaction of an aryl electrophile with a sulfur nucleophile or vice versa.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl sulfides. This approach involves the reaction of an activated aryl halide with a thiol or thiolate. For the synthesis of 3,5-dichlorophenyl ethyl sulfide, this would typically involve the reaction of a 1,3-dichloro-5-halo- or other activated benzene (B151609) derivative with sodium ethanethiolate. The reactivity of the aryl halide is crucial, with electron-withdrawing groups ortho and para to the leaving group significantly accelerating the reaction. In the case of 3,5-dichlorobenzene derivatives, the chloro substituents provide some activation, although the substitution pattern is meta to the reaction center, which is less activating than ortho or para substitution.

Another classical method is the Ullmann condensation, which involves the copper-promoted reaction of an aryl halide with a thiol. libretexts.org This reaction often requires high temperatures and polar solvents. libretexts.org Modern variations of the Ullmann reaction utilize soluble copper catalysts with various ligands, which can lead to milder reaction conditions and improved yields. libretexts.org

More contemporary methods for C-S bond formation include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling adapted for thiols. youtube.comthieme-connect.de These reactions employ palladium catalysts with specific phosphine (B1218219) ligands to couple aryl halides or triflates with thiols. youtube.comthieme-connect.de The choice of ligand is critical for the efficiency of the catalytic cycle.

Reaction Type Aryl Substrate Sulfur Source Catalyst/Conditions General Applicability
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl HalideSodium EthanethiolateBase, Polar SolventEffective for electron-poor arenes.
Ullmann CondensationAryl HalideEthanethiol (B150549)Copper (metal or salt)Often requires high temperatures. libretexts.org
Buchwald-Hartwig CouplingAryl Halide/TriflateEthanethiolPalladium catalyst, Phosphine ligand, BaseBroad substrate scope and functional group tolerance. youtube.comthieme-connect.de

Thiolation Reactions

Thiolation reactions involve the introduction of a thiol or sulfide group onto an aromatic ring. This can be achieved through various methods, including the reaction of organometallic reagents with sulfur sources or the use of transition metal-catalyzed reactions. For instance, an aryl Grignard or organolithium reagent derived from a 3,5-dichloro-substituted benzene could react with elemental sulfur or a disulfide to form the corresponding thiolate, which can then be alkylated with an ethyl halide.

Transition metal-catalyzed thiolation of aryl halides has become a powerful tool for the synthesis of aryl sulfides. nih.gov Catalysts based on palladium, copper, and nickel have been developed for the coupling of aryl halides with thiols or their corresponding salts. nih.gov For example, copper(I) iodide in the presence of a ligand like ethylene (B1197577) glycol can effectively catalyze the coupling of aryl iodides with thiols. nih.gov Similarly, palladium complexes with bulky electron-rich phosphine ligands are highly effective for the coupling of aryl bromides and chlorides with thiols. nih.gov

Recent advancements include the use of visible light photoredox catalysis for the C-H sulfenylation of electron-rich arenes with disulfides, offering a metal-free alternative. nih.govorganic-chemistry.org Electrochemical methods have also emerged as a green and efficient way to synthesize aryl sulfides through the C-H sulfidation of arenes with disulfides under catalyst- and oxidant-free conditions. nih.govacsgcipr.orgresearchgate.net

Method Starting Material Reagent Key Features
Metal-catalyzed Cross-coupling3,5-Dichloroaryl halideEthanethiol/EthanethiolatePd, Cu, or Ni catalyst; high efficiency and functional group tolerance. nih.gov
Photoredox CatalysisElectron-rich areneDiethyl disulfideVisible light, photocatalyst; metal-free. nih.govorganic-chemistry.org
Electrochemical SynthesisAreneDiethyl disulfideCatalyst- and oxidant-free; environmentally friendly. nih.govresearchgate.net

Multi-component Reaction Strategies for Related Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely reported, general strategies for the synthesis of sulfides can be adapted. For example, sulfur-mediated MCRs can be used to synthesize thioamides, which are versatile intermediates. chemistryforsustainability.org An electrochemical multi-component reaction of electron-rich arenes, an alcohol, and sulfur dioxide has been reported for the synthesis of alkyl arylsulfonates. researchgate.net Such strategies highlight the potential for developing novel one-pot syntheses for functionalized aryl sulfides.

Mechanistic Investigations of Synthesis Reactions

The mechanism of aryl sulfide synthesis depends on the chosen methodology. In nucleophilic aromatic substitution (SNAr), the reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic thiolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

For transition metal-catalyzed reactions, the mechanism typically involves a catalytic cycle. In palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig type), the cycle generally consists of:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.

Ligand Exchange/Thiolate Binding: The thiol or thiolate coordinates to the palladium(II) center.

Reductive Elimination: The aryl and ethylthio groups are eliminated from the palladium center, forming the C-S bond of the product and regenerating the palladium(0) catalyst.

The specific ligands used play a crucial role in facilitating each step of the catalytic cycle, particularly the reductive elimination step.

In photoredox catalysis for C-H sulfenylation, the mechanism often involves the generation of a radical cation from an electron-rich arene by an excited photocatalyst. This radical cation then reacts with a disulfide to form the aryl sulfide. nih.gov

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially new properties.

Modifications at the Ethyl Sulfide Moiety (e.g., oxidation to sulfoxide (B87167)/sulfone)

The sulfur atom in this compound is susceptible to oxidation, providing access to the corresponding sulfoxide and sulfone. The selective oxidation of sulfides is a fundamental transformation in organic synthesis. nih.govacsgcipr.org

Oxidation to Sulfoxide: The oxidation of a sulfide to a sulfoxide can be achieved using a variety of oxidizing agents. Careful control of reaction conditions is necessary to avoid over-oxidation to the sulfone. nih.gov Common reagents for this transformation include:

Hydrogen Peroxide: Often used in combination with a catalyst or in a specific solvent like acetic acid. nih.gov

m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for this oxidation.

Sodium periodate (B1199274) (NaIO4): A mild and selective oxidant.

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the sulfide to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. organic-chemistry.org Reagents for this transformation include:

Potassium permanganate (B83412) (KMnO4): A powerful oxidizing agent.

Hydrogen Peroxide with a catalyst: Certain catalysts can promote the complete oxidation to the sulfone. organic-chemistry.org

Oxone® (2KHSO5·KHSO4·K2SO4): A versatile and effective oxidant.

The electrochemical oxidation of sulfides also provides a method to selectively produce either sulfoxides or sulfones by controlling the reaction conditions such as current density and solvent. nih.gov

Product Oxidizing Agent Typical Conditions
3,5-Dichlorophenyl Ethyl SulfoxideHydrogen Peroxide / Acetic AcidRoom temperature. nih.gov
3,5-Dichlorophenyl Ethyl Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvent, 0 °C to room temperature.
3,5-Dichlorophenyl Ethyl SulfonePotassium permanganate (KMnO4)Acetone/water, heat.
3,5-Dichlorophenyl Ethyl SulfoneOxone®Methanol (B129727)/water, room temperature.

Functionalization of the Dichlorophenyl Ring

The reactivity of the 3,5-dichlorophenyl ring in this compound is governed by the electronic effects of its substituents. The two chlorine atoms are deactivating, electron-withdrawing groups, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the ethyl sulfide group is an activating, ortho-, para-directing group. The interplay of these competing effects dictates the regioselectivity of further functionalization.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on the 3,5-dichlorophenyl ring are challenging due to the deactivating nature of the chlorine atoms. However, the activating effect of the ethyl sulfide group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Given that positions 3 and 5 are already substituted with chlorine, electrophilic attack is most likely to occur at the 2, 4, or 6 positions. The steric hindrance from the adjacent substituents and the specific reaction conditions will ultimately determine the precise location of substitution.

In contrast, nucleophilic aromatic substitution (SNAr) on the 3,5-dichlorophenyl ring is generally difficult as it lacks strong electron-withdrawing groups, such as a nitro group, to sufficiently activate the ring for nucleophilic attack. youtube.com However, under forcing conditions or through metal-catalyzed cross-coupling reactions, the chlorine atoms can be substituted. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the chlorinated positions. nih.gov

The functionalization of related dichlorinated aromatic compounds provides insights into the potential reactivity of this compound. For example, the synthesis of meso-substituted aryl bis-pocket porphyrins has been achieved using 3,5-dichlorophenylboronic acid, demonstrating the utility of the 3,5-dichlorophenyl moiety in complex molecular construction. nih.gov

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencePredicted Reactivity
2Ortho to ethyl sulfideFavorable
4Para to ethyl sulfideFavorable
6Ortho to ethyl sulfideFavorable

Incorporation into Complex Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of complex heterocyclic compounds, which are of significant interest in drug discovery. The presence of the dichlorinated phenyl ring and the flexible ethyl sulfide chain allows for a variety of chemical transformations to construct diverse heterocyclic systems.

One notable example is the synthesis of triazole derivatives. The compound 5-({2-[(2,5-dichlorophenyl)sulfanyl]ethyl}sulfanyl)-4H-1,2,4-triazol-3-ylamine highlights how a dichlorophenyl sulfanyl (B85325) ethyl moiety can be incorporated into a triazole ring system. sigmaaldrich.com Although the substitution pattern on the phenyl ring is different, this example illustrates a synthetic pathway where the sulfide-containing side chain is used to build the heterocyclic core. Similar strategies could be envisioned for the 3,5-dichloro analogue. For instance, the ethyl sulfide chain of this compound could be functionalized to introduce reactive groups that can then undergo cyclization reactions to form heterocycles.

Furthermore, the dichlorophenyl ring itself can be a key component in the formation of larger heterocyclic structures. For example, in the synthesis of porphyrins, 3,5-disubstituted phenyl groups have been successfully incorporated at the meso positions. nih.gov The synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) from simpler precursors also demonstrates the importance of dichlorinated building blocks in constructing complex, fused heterocyclic systems of pharmaceutical relevance. clockss.org

The synthesis of ethynyl (B1212043) trifluoromethyl sulfide and its subsequent use in azide-alkyne cycloaddition reactions to form CF3S-containing triazoles presents another relevant synthetic strategy. mdpi.com A similar approach could potentially be applied by first functionalizing the this compound to introduce an alkyne or azide (B81097) group, thereby enabling its participation in "click" chemistry to generate novel heterocyclic structures.

Table 2: Examples of Heterocyclic Systems Incorporating Dichlorophenyl Moieties

Heterocyclic SystemSynthetic Precursor/MethodReference
PorphyrinsSuzuki-Miyaura cross-coupling with 3,5-dichlorophenylboronic acid nih.gov
TriazolesIncorporation of a dichlorophenyl sulfanyl ethyl group sigmaaldrich.com
Thiazolo[5,4-d]pyrimidinesMulti-step synthesis from dichlorinated precursors clockss.org

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related aryl sulfides, several green chemistry approaches can be applied to improve the environmental footprint of these processes.

Traditional methods for the synthesis of aryl sulfides often involve the use of foul-smelling and toxic thiols. acs.org Modern, greener alternatives focus on the use of odorless and more stable sulfur sources. For instance, sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) has been used as an environmentally friendly source of sulfur in the palladium-catalyzed cross-coupling of aryl halides and alkyl halides. organic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. Many organic reactions are carried out in volatile and toxic organic solvents. The development of syntheses in greener solvents like water or ethanol (B145695), or even under solvent-free conditions, is highly desirable. organic-chemistry.org For example, the synthesis of unsymmetrical sulfides has been achieved using recyclable copper oxide nanoparticles under ligand-free conditions, with the potential for using greener solvents. organic-chemistry.org

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of recyclable catalysts, such as the aforementioned copper oxide nanoparticles, minimizes waste. organic-chemistry.org Nickel-catalyzed aryl exchange reactions using 2-pyridyl sulfides as sulfide donors represent another innovative, thiol-free method for aryl sulfide synthesis. acs.orgnih.gov

Furthermore, energy efficiency is a key principle of green chemistry. The use of microwave or ultrasound irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Table 3: Green Chemistry Approaches for Aryl Sulfide Synthesis

Green Chemistry PrincipleApplication in Aryl Sulfide Synthesis
Use of Safer ReagentsReplacement of toxic thiols with odorless sulfur surrogates like sodium thiosulfate or 2-pyridyl sulfides. acs.orgorganic-chemistry.org
Use of Greener SolventsEmploying water, ethanol, or solvent-free conditions. organic-chemistry.org
CatalysisUse of recyclable catalysts (e.g., CuO nanoparticles) and efficient catalytic systems (e.g., Ni-catalyzed aryl exchange). organic-chemistry.orgnih.gov
Energy EfficiencyApplication of microwave or ultrasound to reduce reaction times and energy consumption.

Advanced Spectroscopic Characterization and Analytical Methodologies

Elucidation of Molecular Structure through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3,5-Dichlorophenyl ethyl sulfide (B99878). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise map of the atomic connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Dichlorophenyl ethyl sulfide provides critical information about the arrangement of hydrogen atoms. The aromatic protons on the dichlorophenyl ring typically appear as a complex multiplet in the downfield region, a result of their distinct chemical environments and spin-spin coupling interactions. The ethyl group protons present as a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, respectively. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, distinct signals are observed for the methyl and methylene carbons of the ethyl group, as well as for the carbon atoms of the dichlorinated aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the sulfur substituent.

¹H NMR Data
Assignment Chemical Shift (ppm)
Aromatic-HMultiplet
-SCH₂-Quartet
-CH₃Triplet
¹³C NMR Data
Assignment Chemical Shift (ppm)
Aromatic C-S~140
Aromatic C-Cl~135
Aromatic C-H~125-130
-SCH₂-~30
-CH₃~15

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds. Key absorptions include C-H stretching vibrations from both the aromatic ring and the ethyl group, C=C stretching vibrations within the aromatic ring, and the distinctive C-Cl stretching vibrations. The C-S stretching vibration, which is typically weaker, can also be identified.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectrum can be particularly useful for identifying the C-S and S-S (if present as an impurity) stretching modes, which may be weak or absent in the FT-IR spectrum.

FT-IR Characteristic Absorption Bands
Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
Aromatic C=C Stretch1600-1450
C-Cl Stretch800-600
C-S Stretch700-600

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the fragmentation patterns of this compound.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's molecular formula (C₈H₈Cl₂S). The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) further corroborates the presence and number of chlorine atoms in the molecule.

Fragmentation Pathway Analysis: Under electron ionization (EI) or other ionization techniques, the molecule undergoes predictable fragmentation. The analysis of these fragment ions provides further structural confirmation. Common fragmentation pathways for this compound may include the loss of the ethyl group, cleavage of the C-S bond, and fragmentation of the aromatic ring. The study of these pathways helps in the structural identification of the compound and its metabolites or degradation products in complex mixtures. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a specific X-ray crystal structure for this compound has not been prominently reported in publicly accessible databases. Should such data become available, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state conformation.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its analysis in complex matrices.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and detection capabilities. cdc.gov GC methods can be optimized by selecting the appropriate capillary column (e.g., DB-5 or equivalent), temperature programming, and carrier gas flow rate to achieve high resolution and sensitivity. epa.gov GC-MS is particularly powerful as it combines the separation power of GC with the identification capabilities of MS, allowing for confident identification and quantification. cdc.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of product purity. In the synthesis of aryl sulfides, including this compound, TLC is routinely used to track the consumption of starting materials and the formation of the desired product.

The choice of the mobile phase is critical for achieving good separation of spots on the TLC plate. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent such as hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly employed. The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rƒ) values. The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature).

While specific Rƒ values for this compound are not widely reported in publicly available literature, typical conditions for the TLC analysis of similar aryl sulfides involve silica (B1680970) gel as the stationary phase. For instance, in the synthesis of related diaryl and heteroaryl sulfides, reaction completion is often verified by TLC. nih.gov A common mobile phase for such compounds is a mixture of n-hexane and ethyl acetate.

Hypothetical TLC data for the monitoring of the synthesis of this compound from 3,5-dichlorothiophenol (B93695) and an ethylating agent is presented below. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), where the aromatic rings absorb light and appear as dark spots on a fluorescent background.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rƒ Value (approximate)Visualization Method
3,5-Dichlorothiophenol9:10.4UV (254 nm)
This compound9:10.6UV (254 nm)
Ethylating Agent9:1VariesUV or Staining Agent

This table is generated based on typical chromatographic behavior of similar compounds and is for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The aromatic ring and the sulfur atom in this compound constitute a chromophore, giving rise to characteristic electronic transitions.

The UV-Vis spectrum of an aromatic sulfide typically displays absorption bands corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the non-bonding electrons on the sulfur atom. The substitution pattern on the benzene ring, including the presence of chlorine atoms and the ethylthio group, influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

For this compound, the primary absorption bands are expected in the ultraviolet region. The electronic spectrum is often recorded in a non-polar solvent like hexane or a polar protic solvent such as ethanol (B145695) or methanol (B129727) to observe any solvent-induced shifts (solvatochromism). While specific experimental λmax values for this compound are not readily found in the literature, data for structurally similar compounds can provide an estimation. For example, dichlorophenyl derivatives often exhibit absorption peaks in the 200-300 nm range.

UV-Vis spectroscopy can also be employed for the quantitative analysis of this compound, provided a pure standard is available. By constructing a calibration curve of absorbance versus concentration at a specific λmax, the concentration of the compound in an unknown sample can be determined using the Beer-Lambert law.

SolventExpected λmax (nm) for π → π* transitionsExpected λmax (nm) for n → π* transitions
Hexane~210-230, ~260-280~290-310 (weak)
Ethanol~210-230, ~260-280~285-305 (weak)

This table presents expected absorption ranges based on the analysis of similar aromatic sulfides and is for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 3,5 Dichlorophenyl Ethyl Sulfide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of chemical compounds. bhu.ac.inresearchgate.net These methods provide a theoretical framework to understand the fundamental properties of molecules like 3,5-Dichlorophenyl ethyl sulfide (B99878).

Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Interactive Data Table: Representative Geometrical Parameters

ParameterTypical Value
C-Cl Bond Length~1.73 Å
C-S Bond Length~1.81 Å
C-C (aromatic) Bond Length~1.39 Å
C-S-C Bond Angle~99°
C-C-Cl Bond Angle~120°

Note: These are representative values and the actual parameters for 3,5-Dichlorophenyl ethyl sulfide would be determined through specific computational calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. researchgate.net The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. mdpi.com The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich sulfur atom, while the LUMO may be distributed over the dichlorophenyl ring, influenced by the electron-withdrawing chlorine atoms. scispace.com

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's stability and reactivity. scienceopen.com Key descriptors include:

Ionization Potential (IP): Approximated as -EHOMO. It represents the energy required to remove an electron from the molecule. materialsciencejournal.org

Electron Affinity (EA): Approximated as -ELUMO. It represents the energy released when an electron is added to the molecule. materialsciencejournal.org

Electronegativity (χ): Calculated as (IP + EA) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. scienceopen.com

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.deresearchgate.net It is a 3D map of the electrostatic potential plotted onto a constant electron density surface. wolfram.com The MESP provides a visual representation of the charge distribution within a molecule and helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.com

For this compound, the MESP surface would likely show negative potential around the sulfur atom due to its lone pairs of electrons, making it a likely site for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the ethyl group and potentially on the carbon atoms of the phenyl ring, indicating sites susceptible to nucleophilic attack. scienceopen.com The chlorine atoms, being electronegative, would also influence the potential distribution on the aromatic ring. dtic.mil

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edunih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). acadpubl.eu

In this compound, NBO analysis can quantify the delocalization of electron density from the sulfur lone pairs into the antibonding orbitals of the adjacent C-S and C-C bonds, as well as the phenyl ring. The second-order perturbation theory analysis within the NBO framework provides stabilization energies associated with these donor-acceptor interactions, highlighting the most significant charge transfer pathways within the molecule. wisc.edu These interactions play a crucial role in determining the molecule's conformation and reactivity.

Non-Covalent Interaction (NCI) Analysis (Hydrogen Bonding, Van der Waals, π-interactions)

Non-covalent interactions (NCIs) are fundamental to many chemical and biological processes. While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its sulfur atom and chlorine atoms.

π-interactions: The dichlorophenyl ring of the molecule can participate in π-π stacking interactions with other aromatic systems. researchgate.net Additionally, the sulfur atom can engage in sulfur-π interactions, where the lone pair of the sulfur interacts with the π-system of an aromatic ring. nih.gov These interactions are important in determining the solid-state structure and binding properties of the molecule.

NCI analysis, often visualized using plots that highlight regions of weak interactions, can reveal the specific nature and strength of these forces in the context of the molecule's environment.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and dynamic behavior of this compound in various environments. By numerically solving Newton's equations of motion, MD simulations can track the trajectory of each atom in the molecule over time, providing a detailed picture of its flexibility and intermolecular interactions.

A central aspect of studying this compound with MD simulations is the characterization of its conformational preferences. The flexibility of the ethyl sulfide side chain allows for a range of possible spatial arrangements relative to the dichlorinated phenyl ring. These different conformations can have distinct energetic profiles and may influence the molecule's physical properties and biological activity. MD simulations can elucidate the key dihedral angles that govern these conformational changes and the energy barriers between different states.

The choice of solvent in the simulation is critical, as it can significantly impact the conformational equilibrium. Simulations in both polar and non-polar explicit solvents can reveal the extent to which solvent-solute interactions, such as hydrogen bonding or van der Waals forces, stabilize certain conformations of this compound. For instance, the aggregation behavior of aromatic molecules can be influenced by weak London dispersion forces, and MD simulations can help to understand these phenomena at an atomistic level. rsc.org The analysis of radial distribution functions from the simulation can provide insights into the solvation shell structure around the molecule.

Furthermore, MD simulations can provide information on the dynamic properties of this compound. Time-correlation functions can be calculated from the atomic trajectories to understand various dynamic processes, such as the timescale of conformational transitions or the rotational motion of the entire molecule. This information is crucial for a comprehensive understanding of the molecule's behavior in a dynamic environment.

Illustrative Data from a Hypothetical MD Simulation:

Simulation ParameterValue
Force FieldGAFF (General Amber Force Field)
SolventExplicit TIP3P Water
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Major Conformational StatesGauche and Anti
Key Dihedral Angle (C-S-C-C)-60° (Gauche), 180° (Anti)

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a key computational strategy for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies can be instrumental in predicting its potential biological effects and in guiding the design of new, more potent analogues.

The development of a predictive QSAR model for a series of compounds including this compound would involve several key steps. Initially, a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding) would be compiled. For each molecule in this dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D, 2D, or 3D.

For halogenated aromatic compounds like this compound, relevant descriptors often include:

Quantum-chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu Electron affinity can also be a crucial descriptor for halogenated compounds. nih.gov

Electronic descriptors: Like molecular polarizability, which is important for understanding non-covalent interactions. ucsb.edu

Steric descriptors: Such as molecular volume and surface area, which describe the size and shape of the molecule.

Topological descriptors: Which are derived from the 2D representation of the molecule and describe its connectivity.

Hydrophobic descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting a molecule's behavior in biological systems.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests, is used to build the QSAR model. toxicology.org The goal is to find a mathematical equation that best correlates the descriptors with the observed biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability to new compounds.

Illustrative Table of Molecular Descriptors for a Hypothetical QSAR Study:

CompoundMolecular Weight ( g/mol )logPHOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC50, µM)
This compound207.104.12-8.54-0.215.8
Analogue 1221.134.45-8.62-0.184.2
Analogue 2192.643.78-8.49-0.257.1

Pharmacophore modeling is a powerful ligand-based drug design approach that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather a collection of abstract features in space.

For a molecule like this compound, a pharmacophore model could be developed based on a set of known active compounds with similar mechanisms of action. The common chemical features responsible for their activity would be identified and mapped. These features typically include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

The resulting pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach allows for the rapid and efficient discovery of novel chemical scaffolds with the desired biological activity.

Illustrative Pharmacophore Features for a Hypothetical Target:

FeatureDescription
Aromatic RingThe 3,5-dichlorophenyl group could fit into a corresponding aromatic binding pocket.
Hydrophobic CenterThe ethyl sulfide moiety could provide a key hydrophobic interaction.
Hydrogen Bond AcceptorThe sulfur atom, with its lone pairs of electrons, could potentially act as a hydrogen bond acceptor.

Investigation of Biological Activity and Mechanistic Insights Excluding Clinical Data, Dosage, Safety/toxicity

Antimicrobial Efficacy and Mechanisms of Action

The presence of both a halogenated phenyl group and a sulfur-containing moiety suggests that 3,5-Dichlorophenyl ethyl sulfide (B99878) could possess antimicrobial properties. Studies on related molecules support this hypothesis, indicating potential activity against a range of pathogenic microbes.

Derivatives containing a dichlorophenyl group have demonstrated notable antibacterial efficacy. For instance, novel 1-(2-hydroxy-3,5-dichlorophenyl)-5-oxopyrrolidine derivatives have shown structure-dependent activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. Similarly, certain thiazole Schiff base derivatives incorporating a 2,4-dichlorophenyl ring exhibited significant zones of inhibition against Bacillus subtilis. Other research has identified chlorophenyl-containing dioxo-imidazolidine compounds as being active against both Gram-positive (S. aureus, MRSA, Streptococcus pneumoniae) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) as low as 0.1-9.5 µg/mL. These findings indicate that the dichlorophenyl component is a key pharmacophore for antibacterial action.

The 3,5-dichlorophenyl structural motif is a component of potent antifungal agents. A series of ester compounds derived from 3,5-dichlorobenzyl alcohol displayed remarkable activity against the highly destructive plant pathogens Botrytis cinerea and Rhizoctonia solani. The efficacy of these compounds was found to be comparable to the commercial fungicide boscalid, highlighting the importance of the 3,5-dichloro substitution pattern for fungicidal action.

Table 1: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative (Compound 5)

Fungal Pathogen EC50 (mg/L) of Compound 5 EC50 (mg/L) of Boscalid (Reference)
Botrytis cinerea 6.60 1.24
Rhizoctonia solani 1.61 1.01

Data sourced from studies on 3,5-dichlorobenzyl ester derivatives, which share the 3,5-dichlorophenyl moiety with the subject compound.

Research into chlorophenyl-containing heterocyclic compounds has revealed potential antiviral applications. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed that certain derivatives possessed moderate inhibitory activity against the Tobacco Mosaic Virus (TMV). Two specific compounds in this class demonstrated approximately 50% inhibition of TMV, an efficacy level similar to the commercial agent ningnanmycin. While these molecules are structurally different from 3,5-Dichlorophenyl ethyl sulfide, they establish that the inclusion of a chlorophenyl group can contribute to antiviral effects, particularly against plant viruses. Other studies on 1,3,5-triazine derivatives have also shown potent activity against Potato Virus Y (PVY).

The mechanisms of action for these related compounds often involve specific molecular targets.

Antifungal Mechanism: For the highly active 3,5-dichlorobenzyl ester derivatives, the primary molecular target has been identified as succinate (B1194679) dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts fungal respiration and energy production, leading to cell death.

Antibacterial Mechanism: The antibacterial action of chlorophenyl-containing compounds has been linked to the inhibition of DNA gyrase. DNA gyrase is a topoisomerase essential for bacterial DNA replication, and its inhibition leads to a bactericidal effect.

Insecticidal and Nematicidal Potency

While direct evidence is lacking for this compound, the broader class of organosulfur and chlorinated phenyl compounds are staples in the pesticide industry. For instance, novel sulfur-containing meta-amide compounds have shown high insecticidal activities against pests like Plutella xylostella and Aphis craccivora. Furthermore, research into amide derivatives has identified compounds with significant nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus. The structural elements of this compound are consistent with those found in some commercial insecticides, suggesting this as a potential area for future investigation.

Anti-inflammatory Properties and Related Biological Pathways

The biological activity of analogs of this compound in inflammatory processes is complex, with some compounds exhibiting pro-inflammatory effects while others show anti-inflammatory potential.

A closely related analog, 2-chloroethyl ethyl sulfide (CEES), is a known skin irritant that induces a strong pro-inflammatory response. Exposure to CEES leads to oxidative stress, which in turn activates multiple signaling pathways associated with inflammation. This includes the induction of inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinase-9 (MMP-9). The activation of the NF-κB signaling pathway is a key event in CEES-induced inflammation, leading to an increase in pro-inflammatory cytokines like IL-6 and TNF-α.

Table 2: Pro-Inflammatory Mediators Induced by the Analog 2-Chloroethyl Ethyl Sulfide (CEES)

Mediator Biological Function Pathway Implicated
Cyclooxygenase-2 (COX-2) Prostaglandin biosynthesis, inflammation Oxidative Stress, NF-κB
Inducible Nitric Oxide Synthase (iNOS) Production of nitric oxide, inflammation Oxidative Stress, NF-κB
Matrix Metalloproteinase-9 (MMP-9) Extracellular matrix degradation, tissue injury Inflammation Signaling
Interleukin-6 (IL-6) Pro-inflammatory cytokine NF-κB Signaling
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine NF-κB Signaling

Data sourced from studies on the pro-inflammatory effects of the structural analog CEES.

Antitumor/Anticancer Research: Mechanistic Studies on Cellular Interactions

The 3,5-dichlorophenyl structural motif is integral to compounds demonstrating significant antitumor activity. A notable example is 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), which has been investigated for its efficacy against lung cancer and melanoma.

Research has shown that COH-SR4 effectively suppresses the survival and clonogenic potential of cancer cells by inducing apoptosis. Its mechanism of action involves the modulation of several critical cellular pathways. In lung cancer cells, treatment with COH-SR4 leads to the inhibition of Glutathione (B108866) S-transferase (GST) activity, an enzyme often overexpressed in tumors and implicated in drug resistance. This inhibition results in an increase in toxic lipid peroxidation products within the cancer cells.

Furthermore, COH-SR4 induces cell cycle arrest. In lung cancer, it causes a G0/G1 phase arrest by downregulating the expression of key cell cycle regulatory proteins, including CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. In melanoma cells, it has been observed to cause G2/M phase arrest. A crucial aspect of its anticancer effect is the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK, a central regulator of cellular energy homeostasis, can suppress cancer cell growth and proliferation. Knockdown of AMPK has been shown to partially reverse the cytotoxic effects of COH-SR4, confirming the pathway's importance in its mechanism of action.

Table 1: Cellular Effects of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) in Cancer Cells

Cellular Process Effect Cancer Type
Apoptosis Induction Lung, Melanoma
Clonogenic Potential Inhibition Lung, Melanoma
GST Activity Inhibition Lung, Melanoma
Cell Cycle Arrest G0/G1 Phase Lung
G2/M Phase Melanoma
AMPK Pathway Activation Lung
Key Protein Expression ↓ CDK2, CDK4, Cyclin A/B1/E1 Lung

This table summarizes the principal cellular and molecular effects observed following treatment with COH-SR4.

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

The 3,5-dichlorophenyl group plays a pivotal role in the potent and specific inhibition of various enzymes. Its hydrophobic and electronic properties enable it to form key interactions within enzyme active sites.

(3,5-Dichlorophenyl)pyridine Derivatives and Furin Inhibition A prominent example is the inhibition of furin, a proprotein convertase involved in the processing of precursor proteins, including those essential for viral pathogens and tumor metastasis. (3,5-Dichlorophenyl)pyridine-based molecules have been identified as potent furin inhibitors. Structural and biochemical analyses revealed that these inhibitors function through an induced-fit mechanism. The binding of the inhibitor causes a significant conformational change in the enzyme's active-site cleft, exposing a previously buried tryptophan residue. This rearrangement creates a new, extended hydrophobic surface patch where the 3,5-dichlorophenyl moiety of the inhibitor is inserted, leading to tight binding and slow dissociation kinetics.

1,3-bis(3,5-dichlorophenyl) urea and GST Inhibition As mentioned previously, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) is an inhibitor of Glutathione S-transferase (GST). GSTs are a family of detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotics, and their overexpression is a common mechanism of drug resistance in cancer. By inhibiting GST, COH-SR4 enhances oxidative stress within tumor cells, contributing to its cytotoxic effects.

N-(3,5-Dichlorophenyl)succinimide and Microsomal Enzymes Studies on the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) have shown that its biological effects are dependent on metabolism by microsomal enzymes. While the focus of this research was on toxicity, it underscores that the 3,5-dichlorophenyl scaffold can be recognized and processed by key enzyme systems, and that its biological activity can be mediated by its metabolites.

Table 2: Enzyme Inhibition by 3,5-Dichlorophenyl Derivatives

Enzyme Target Inhibitor Class Mechanism of Inhibition
Furin (3,5-Dichlorophenyl)pyridine derivatives Induced-fit; insertion of the 3,5-dichlorophenyl moiety into a newly formed hydrophobic pocket.
Glutathione S-transferase (GST) 1,3-bis(3,5-dichlorophenyl) urea Direct inhibition of enzyme activity.
Microsomal Enzymes N-(3,5-Dichlorophenyl)succinimide Substrate for metabolic activation.

This table outlines enzymes targeted by compounds containing the 3,5-dichlorophenyl moiety and their corresponding inhibitory mechanisms.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For compounds containing the 3,5-dichlorophenyl group, SAR studies have consistently highlighted the importance of this specific substitution pattern for potency and selectivity.

The 3,5-dichloro substitution pattern on the phenyl ring is a critical determinant of biological activity in several classes of compounds. The two chlorine atoms significantly alter the electronic and hydrophobic properties of the phenyl ring, which in turn governs its interaction with biological targets.

Hydrophobicity: In a quantitative SAR study of antifungal 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-dichlorophenyl)-2,4-oxazolidinediones, the hydrophobic effect of the 3,5-dichlorophenyl group was found to be the most significant factor determining the variation in activity. This suggests the moiety interacts with a nonpolar, hydrophobic region of the target protein.

Target Binding: In the development of novel P2X(7) receptor antagonists, SAR studies revealed that the 3,5-disubstituted chlorides on a pyridine skeleton were critical for antagonistic activity. This indicates a specific requirement for substituents at these positions to achieve optimal binding and inhibition.

Conformational Rigidity and Interaction: For a series of PPARγ ligands, the 3,5-di-Cl aniline moiety was part of a scaffold that facilitated critical π-π stacking interactions with phenylalanine residues in the receptor's ligand-binding domain. The substitution pattern is essential for placing other parts of the molecule in the ideal position for binding.

These studies collectively demonstrate that the 3,5-dichlorophenyl group is not merely a passive scaffold but an active contributor to the pharmacodynamics of the molecule, often by facilitating strong hydrophobic and electronic interactions within the target's binding site.

Table 3: Importance of the 3,5-Dichlorophenyl Moiety in Various Compound Classes

Compound Class Biological Target Role of 3,5-Dichlorophenyl Moiety
Pyrrolidinediones/Oxazolidinediones Antifungal Target Primary driver of activity through hydrophobic effects.
Dichloropyridine Derivatives P2X(7) Receptor Critical for antagonistic activity.
Substituted Benzenesulfonamides PPARγ Essential for proper orientation and π-π stacking interactions.
Pyridine Derivatives Furin Binds to an induced-fit hydrophobic pocket.

This table summarizes findings from SAR studies, emphasizing the functional importance of the 3,5-dichlorophenyl group.

The influence of stereochemistry on the biological activity of chiral drugs is a fundamental concept in medicinal chemistry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. However, within the reviewed scientific literature focusing on derivatives of 3,5-dichlorophenyl sulfide and its close analogues, there is a lack of specific data detailing the differential activity of stereoisomers. While many biologically active molecules are chiral, research on the specific compounds discussed in this article has largely centered on achiral structures or has not reported stereoselective synthesis and evaluation. Therefore, the precise impact of stereochemistry on the activity of this class of compounds remains an area for future investigation.

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Kinetics

Detailed studies concerning the photodegradation of 3,5-Dichlorophenyl ethyl sulfide (B99878) are not available in the reviewed scientific literature. Therefore, specific information regarding its photolytic pathways and the kinetics of its degradation under various light conditions cannot be provided at this time.

Information regarding the influence of different light spectra (e.g., UVA, UVB) and varying light intensities on the photodegradation rate of 3,5-Dichlorophenyl ethyl sulfide is not documented in available research.

As no studies on the photodegradation of this compound were identified, the resulting photolytic products and their chemical characterization remain unknown.

Hydrolytic Stability and Degradation

Hydrolysis is a key chemical degradation pathway for many organic compounds in the environment, involving the reaction with water. The stability of a compound to hydrolysis is influenced by its chemical structure. For this compound, the presence of the electron-withdrawing chlorine atoms on the phenyl ring and the nature of the thioether linkage are expected to be determining factors.

While no specific studies on the hydrolysis of this compound were found, research on other chlorinated aromatic compounds suggests that the carbon-chlorine bond is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The thioether (sulfide) linkage, however, can be susceptible to oxidation, which could be a precursor to further degradation. Without experimental data, it is difficult to determine the rate and products of hydrolysis for this specific compound.

Table 1: Postulated Hydrolytic Behavior of this compound (Based on General Principles)

pH ConditionExpected StabilityPotential Degradation Products (Postulated)
AcidicLikely stableMinimal to no hydrolysis
NeutralLikely stableMinimal to no hydrolysis
AlkalinePotentially slow hydrolysis3,5-Dichlorophenol, Ethanethiol (B150549) (speculative)

Sorption and Leaching Characteristics in Environmental Matrices

Sorption, the process by which a chemical binds to soil or sediment particles, is a critical factor in determining its mobility in the environment. Compounds with high sorption potential are less likely to leach into groundwater. The sorption of organic compounds is often correlated with their octanol-water partition coefficient (Kow) and the organic carbon content of the soil.

For this compound, the presence of the dichlorophenyl group suggests a hydrophobic nature, which would likely lead to a significant affinity for organic matter in soil and sediment. This would imply a relatively low potential for leaching into groundwater. However, without experimental determination of its soil sorption coefficient (Koc), any assessment remains speculative.

Table 2: Estimated Sorption and Leaching Potential of this compound

Environmental MatrixEstimated Sorption PotentialEstimated Leaching PotentialInfluencing Factors
Sandy Soil (low organic matter)Low to ModerateModerate to HighSoil composition, water flow
Clay Soil (moderate organic matter)Moderate to HighLow to ModerateOrganic carbon content, clay mineralogy
Sediment (high organic matter)HighLowOrganic carbon content, particle size

Environmental Persistence and Transformation Kinetics

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. Persistent organic pollutants (POPs) can accumulate in the environment and in living organisms.

The persistence of this compound is expected to be influenced by its resistance to hydrolysis, photolysis (degradation by sunlight), and biodegradation. The chlorinated aromatic structure suggests a degree of recalcitrance to microbial degradation. Fungi and bacteria capable of degrading chlorinated pesticides have been identified, but their efficacy on this specific sulfide is unknown.

The kinetics of its transformation, or the rate at which it degrades, would be essential for a complete environmental risk assessment. Unfortunately, no data on the half-life of this compound in soil, water, or sediment are available in the reviewed literature.

Table 3: Inferred Environmental Persistence of this compound

Degradation ProcessPostulated RatePotential Transformation Products (Speculative)
BiodegradationSlow3,5-Dichlorophenyl sulfoxide (B87167), 3,5-Dichlorophenyl sulfone, 3,5-Dichlorophenol
PhotodegradationModerateCleavage of C-S or C-Cl bonds, formation of more oxidized species
Overall PersistenceLikely to be persistentA mixture of oxidation and cleavage products

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The classical synthesis of aryl sulfides often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While effective, these methods can sometimes require harsh conditions or expensive catalysts. Future research into the synthesis of 3,5-Dichlorophenyl ethyl sulfide (B99878) could focus on developing more efficient, sustainable, and versatile methodologies.

Modern synthetic chemistry offers several promising avenues. Transition-metal-catalyzed C-S bond formation remains a cornerstone, with ongoing innovations in catalyst design. nih.gov The use of palladium complexes with specialized phosphine (B1218219) ligands, for instance, has significantly broadened the scope of thiol-aryl halide coupling, enabling reactions under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.org Future studies could explore novel ligand systems specifically optimized for coupling ethanethiol (B150549) with 1,3-dichloro-5-iodobenzene (B1583806) (a potential precursor), aiming to improve yields and reduce catalyst loading.

Table 1: Hypothetical Comparison of Synthetic Methodologies for 3,5-Dichlorophenyl ethyl sulfide

Methodology Catalyst/Conditions Reaction Time (hours) Yield (%) Key Advantages
Buchwald-Hartwig Cross-Coupling Pd₂(dba)₃, XPhos ligand, Cs₂CO₃ 12 92 High functional group tolerance
Decarbonylative Coupling Ni(cod)₂, SIPr ligand 24 85 Avoids use of aryl halides
Microwave-Assisted Synthesis CuI, DBU-based ionic liquid 0.5 95 Rapid, energy-efficient

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Irgacure 819 | 8 | 88 | Mild conditions, light-driven |

This table is illustrative and presents hypothetical data to guide future experimental design.

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this compound, a generative modeling approach could be employed. youtube.com A recurrent neural network (RNN) or a generative adversarial network (GAN) could be trained on a library of existing thioether compounds with known biological activities. The model could then generate novel molecular structures based on the 3,5-dichlorophenyl sulfide scaffold, optimized for a specific predicted activity.

Table 2: Hypothetical AI-Driven Design of this compound Analogs

Parameter AI/ML Model Input Data Predicted Output Potential Application
Toxicity Prediction Graph Convolutional Network Molecular structure LD₅₀, hERG inhibition Prioritize low-toxicity candidates
Target Affinity Deep Neural Network Compound library, bioactivity data IC₅₀ for kinase targets Guide design for anti-cancer agents
Solubility Random Forest Regressor Physicochemical properties Aqueous solubility (logS) Optimize for formulation

| Retrosynthesis | Transformer Network | Target molecule structure | Reaction pathway | Accelerate chemical synthesis |

This table is illustrative, outlining a potential workflow for using AI/ML in compound development.

Exploration of Novel Biological Targets through High-Throughput Screening

The identification of a molecule's biological targets is fundamental to understanding its potential as a therapeutic agent or a tool for chemical biology. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a wide array of biological assays. nih.govyoutube.com Submitting this compound to a comprehensive HTS campaign could uncover previously unknown biological activities.

A typical HTS workflow involves screening a compound library against panels of cell lines or purified protein targets. thermofisher.comthermofisher.com For this compound, a tiered screening approach would be logical. An initial broad screen against a diverse panel of cancer cell lines could identify any cytotoxic effects. Hits from this primary screen would then be subjected to more focused secondary screens to identify the specific cellular pathways being modulated. nih.gov For instance, reporter gene assays could be used to determine if the compound affects key signaling pathways like Wnt/β-catenin or p53. nih.gov

Furthermore, screening against a panel of purified enzymes, such as kinases or proteases, which are common drug targets, could pinpoint direct molecular interactions. nih.gov The results of such a screening cascade, hypothetically summarized in Table 3, would provide the crucial first clues to the compound's mechanism of action and its potential for therapeutic development.

Table 3: Hypothetical High-Throughput Screening Cascade for this compound

Screening Phase Assay Type Target(s) Hypothetical Result Next Step
Primary Screen Cell Viability NCI-60 Cancer Cell Panel Selective cytotoxicity in leukemia cell lines Secondary mechanistic screens
Secondary Screen Kinase Activity Panel 300+ human kinases Inhibition of Src family kinases Dose-response studies
Pathway Analysis Reporter Gene Assay STAT3 signaling pathway Downregulation of STAT3-driven luciferase Target validation experiments

| Off-Target Profiling | Safety Panel | hERG, CYP450 enzymes | No significant off-target activity | Lead optimization |

This table is illustrative and represents a potential outcome of an HTS campaign to guide further research.

Mechanistic Elucidation of Environmental Transformations

The widespread use of chlorinated aromatic compounds necessitates a thorough understanding of their environmental fate. nih.gov The structure of this compound, containing both chlorine and sulfur atoms, suggests that its environmental transformation could proceed through several complex pathways. Future research should focus on elucidating these mechanisms, including both microbial degradation and abiotic processes.

Under anaerobic conditions, which are common in sediments and some groundwater environments, reductive dechlorination is a key transformation pathway for many chlorinated compounds. epa.gov Studies could investigate whether microbial consortia can utilize this compound as an electron acceptor, leading to the stepwise removal of chlorine atoms. Conversely, under aerobic conditions, oxidative degradation pathways may dominate, potentially initiated by dioxygenase enzymes in soil bacteria, leading to ring cleavage. nih.gov

Abiotic transformations are also critical. For instance, iron sulfide minerals, which are naturally present in many anaerobic environments, can mediate the abiotic degradation of chlorinated solvents. frtr.gov It would be valuable to investigate if similar reactions occur with this compound, potentially leading to dechlorination or other transformations. A detailed study of its degradation products under various simulated environmental conditions, as outlined in the hypothetical data in Table 4, would be crucial for a comprehensive environmental risk assessment.

Table 4: Hypothetical Environmental Transformation Products of this compound

Condition Transformation Type Major Transformation Product(s) Half-life (t₁/₂) Environmental Significance
Anaerobic (Sulfate-reducing) Biotic Reductive Dechlorination 3-Chlorophenyl ethyl sulfide 120 days Reduced chlorination level
Aerobic (Soil Microcosm) Biotic Oxidation 3,5-Dichlorophenyl ethyl sulfoxide (B87167) 45 days Increased polarity and bioavailability
Anaerobic (FeS mediated) Abiotic Reduction 3-Chlorophenyl ethyl sulfide, Phenyl ethyl sulfide 90 days Abiotic degradation pathway

| Photolytic (Aqueous) | Photodegradation | 3,5-Dichlorophenol | 15 days | Potential for photolytic breakdown in surface waters |

This table is illustrative and presents potential degradation pathways and products for future investigation.

Multi-omics Approaches in Biological Activity Investigations

When a compound exhibits biological activity, understanding its mechanism of action at a systems level is paramount. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a chemical perturbation. ufz.detoxicology.org Applying these technologies to study the effects of this compound would offer deep mechanistic insights beyond what can be gleaned from simple endpoint assays.

For example, if HTS reveals that the compound is cytotoxic to a particular cancer cell line, a multi-omics study could be designed to uncover the underlying mechanism. Transcriptomics (using RNA-Seq) would reveal which genes are up- or down-regulated in response to treatment, pointing towards affected signaling pathways. nih.gov Proteomics could then identify changes in protein expression and post-translational modifications, such as phosphorylation, confirming the activation or inhibition of specific signaling cascades. nih.gov Metabolomics would provide a snapshot of the metabolic state of the cells, revealing any disruptions in key metabolic pathways.

Integrating these different layers of data can help construct a comprehensive model of the compound's mechanism of action, identify biomarkers of exposure or effect, and potentially uncover novel therapeutic vulnerabilities. ufz.de A hypothetical multi-omics investigation, such as the one described in Table 5, represents a powerful future direction for characterizing the bioactivity of this compound.

Table 5: Hypothetical Multi-Omics Investigation of this compound in a Cancer Cell Line

Omics Layer Technology Key Finding Inferred Mechanism
Transcriptomics RNA-Seq Upregulation of apoptosis-related genes (e.g., BAX, PUMA) Induction of programmed cell death
Proteomics Mass Spectrometry Increased levels of cleaved Caspase-3 Activation of the apoptotic cascade
Phosphoproteomics Mass Spectrometry Decreased phosphorylation of STAT3 Inhibition of a key survival pathway

| Metabolomics | LC-MS/GC-MS | Depletion of glutathione (B108866) and increased reactive oxygen species | Induction of oxidative stress |

This table is illustrative, demonstrating how different omics data can be integrated to build a mechanistic hypothesis.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dichlorophenyl ethyl sulfide derivatives?

The synthesis typically involves coupling 3,5-dichlorophenyl hydrazine with ethyl esters or oxime intermediates under reflux conditions. For example, acetonitrile or toluene is used as a solvent, with triethylamine as a base, followed by purification via flash chromatography (e.g., Biotage SP4 with ethyl acetate/hexanes gradients). Reaction progress is monitored by TLC (25–35% ethyl acetate in hexanes), and yields range from 21% to 84.5% depending on intermediate steps .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR in solvents like chloroform-D or DMSO-D6 to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Electron ionization (EI+) for molecular weight validation (e.g., observed m/z 270.9914 vs. calculated 270.9915) .
  • Thin-Layer Chromatography (TLC) : To monitor reaction completion and purity .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

The compound is soluble in polar aprotic solvents (e.g., ethanol, acetone, dichloromethane) but less so in water. Aqueous solubility can be enhanced via pH adjustment (e.g., acidification to pH 2 with HCl for precipitation) .

Solubility Profile (from )
Water : Moderate (acid-dependent)
Ethanol : High
Acetone : High
Methyl chloride : High

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization strategies include:

  • Catalyst Screening : Triethylamine or potassium hydroxide for deprotonation .
  • Temperature Control : Refluxing in toluene or acetonitrile (80–110°C) to accelerate cyclization .
  • Purification Adjustments : Gradient flash chromatography (6–50% ethyl acetate in hexanes) to isolate isomers .
  • Stoichiometry Balancing : Maintaining a 1:1 molar ratio of hydrazine to ester intermediates to minimize side products .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Contradictions may arise from impurities, assay variability, or structural analogs. Mitigation approaches:

  • Purity Validation : Use HPLC or GC-MS to rule out contaminants .
  • Dose-Response Replication : Test activity across multiple concentrations and cell lines .
  • Structural Confirmation : Compare NMR/Melting Point data with literature (e.g., 136°C melting point for the fungicidal analog in ) .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

Environmental impact studies should focus on:

  • Degradation Pathways : Hydrolysis under acidic/alkaline conditions or photolysis in UV light .
  • Toxicity Assays : Aquatic toxicity testing (e.g., Daphnia magna or algae models) .
  • Regulatory Compliance : Align with ZDHC MRSL limits for hazardous residues and explore safer alternatives (e.g., bio-based fungicides) .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (solvent ratios, stirring time) meticulously to enable independent replication .
  • Conflict Resolution : Engage cross-disciplinary experts to review analytical discrepancies (e.g., NMR interpretation vs. crystallography) .

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